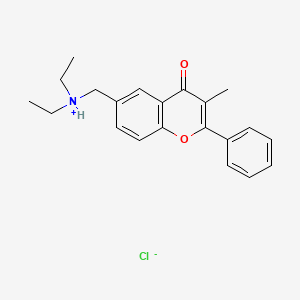
6-(Diethylaminomethyl)-3-methyl-flavone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Diethylaminomethyl)-3-methyl-flavone hydrochloride is a synthetic organic compound belonging to the flavone class. Flavones are a group of naturally occurring compounds known for their diverse biological activities. This particular compound is characterized by the presence of a diethylaminomethyl group at the 6-position and a methyl group at the 3-position of the flavone backbone, with the hydrochloride salt form enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylaminomethyl)-3-methyl-flavone hydrochloride typically involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of the flavone core structure. This can be achieved through various methods, such as the Baker-Venkataraman rearrangement or the use of chalcones as intermediates.
Introduction of the Diethylaminomethyl Group: The diethylaminomethyl group is introduced via a Mannich reaction, where the flavone core is reacted with formaldehyde and diethylamine under acidic conditions.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Diethylaminomethyl)-3-methyl-flavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone core to flavanones or other reduced forms.
Substitution: The diethylaminomethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.
Applications De Recherche Scientifique
6-(Diethylaminomethyl)-3-methyl-flavone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-(Diethylaminomethyl)-3-methyl-flavone hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Dimethylaminomethyl)-3-methyl-flavone
- 6-(Ethylaminomethyl)-3-methyl-flavone
- 6-(Diethylaminomethyl)-3-ethyl-flavone
Uniqueness
6-(Diethylaminomethyl)-3-methyl-flavone hydrochloride is unique due to the specific positioning of the diethylaminomethyl and methyl groups, which confer distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
16146-79-5 |
|---|---|
Formule moléculaire |
C21H24ClNO2 |
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
diethyl-[(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C21H23NO2.ClH/c1-4-22(5-2)14-16-11-12-19-18(13-16)20(23)15(3)21(24-19)17-9-7-6-8-10-17;/h6-13H,4-5,14H2,1-3H3;1H |
Clé InChI |
DRBFMPALKWTUTG-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC1=CC2=C(C=C1)OC(=C(C2=O)C)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate](/img/structure/B13739456.png)
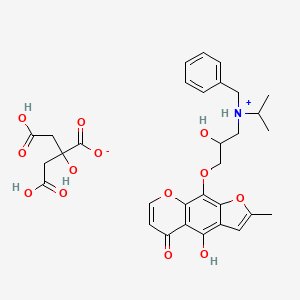
![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
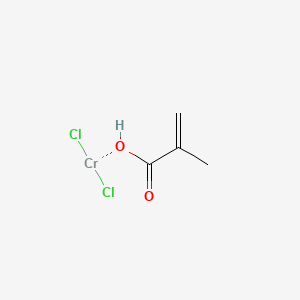
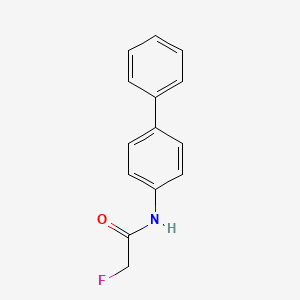
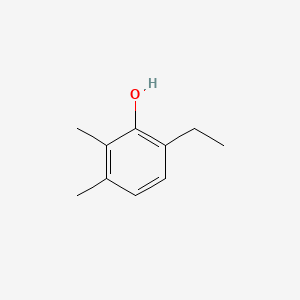
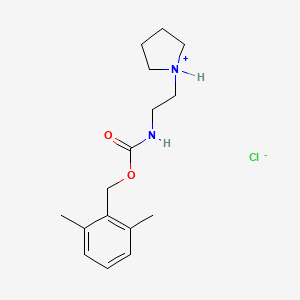



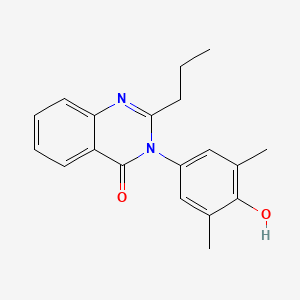
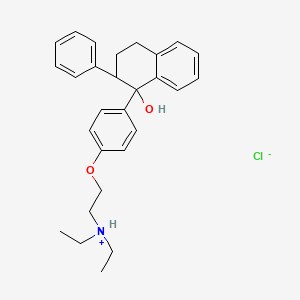
![2-[2-ethyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13739526.png)
